N-(iminomethylidene)benzamide
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Overview
Description
N-(iminomethylidene)benzamide: is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method for synthesizing benzamide derivatives, including N-(iminomethylidene)benzamide, is through the direct condensation of benzoic acids and amines.
Electrochemical Synthesis: Another method involves the electrochemical synthesis and amidation of benzoin.
Industrial Production Methods: Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. these methods may not be compatible with functionalized molecules .
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: Benzamides can undergo oxidation and reduction reactions.
Substitution: Benzamides can also undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Superoxide anions in the presence of molecular oxygen.
Substitution: Lithium diisopropylamide (LDA) for alkylation reactions.
Major Products:
Oxidation: Benzoin amidation products.
Substitution: α-sulfenylated ketones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(iminomethylidene)benzamide involves its interaction with molecular targets and pathways. For example, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis by separate mechanisms . This involves the inhibition of I-kB breakdown and the induction of cytochrome c release into the cytosol, leading to caspase-9 activation .
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-benzhydryl benzamide, N,N-diphenethyl benzamide, N,N-dihexyl benzamide, and N,N-dioctyl benzamide: These compounds are based on the benzamide unit with different ligands and electron-donating groups attached to nitrogen atoms.
Uniqueness: N-(iminomethylidene)benzamide is unique due to its specific structure and the presence of the iminomethylidene group, which imparts distinct chemical properties and reactivity compared to other benzamide derivatives.
Properties
CAS No. |
25410-16-6 |
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Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
InChI |
InChI=1S/C8H6N2O/c9-6-10-8(11)7-4-2-1-3-5-7/h1-5,9H |
InChI Key |
FKEGBQHLLVYTEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C=N |
Origin of Product |
United States |
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